molecular formula C18H16N2O4 B11031189 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11031189
M. Wt: 324.3 g/mol
InChI Key: JKGHVKVRXZBUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, pyridine derivatives, and acetylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its interactions with biological targets may provide insights into new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” include other pyrrolone derivatives with varying substituents. Examples include:

  • 4-acetyl-3-hydroxy-5-phenyl-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-3-hydroxy-5-(4-chlorophenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “this compound” lies in its specific substituents, which may confer distinct chemical and biological properties. These unique features can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-pyridin-3-yl-2H-pyrrol-5-one

InChI

InChI=1S/C18H16N2O4/c1-11(21)15-16(12-5-7-14(24-2)8-6-12)20(18(23)17(15)22)13-4-3-9-19-10-13/h3-10,16,22H,1-2H3

InChI Key

JKGHVKVRXZBUKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C3=CN=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.